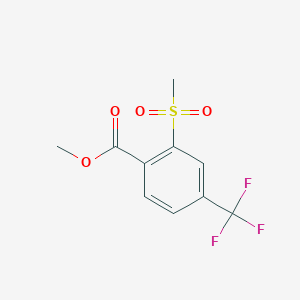

Methyl 2-methanesulfonyl-4-(trifluoromethyl)benzoate

CAS No.: 227020-03-3

Cat. No.: VC13553170

Molecular Formula: C10H9F3O4S

Molecular Weight: 282.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 227020-03-3 |

|---|---|

| Molecular Formula | C10H9F3O4S |

| Molecular Weight | 282.24 g/mol |

| IUPAC Name | methyl 2-methylsulfonyl-4-(trifluoromethyl)benzoate |

| Standard InChI | InChI=1S/C10H9F3O4S/c1-17-9(14)7-4-3-6(10(11,12)13)5-8(7)18(2,15)16/h3-5H,1-2H3 |

| Standard InChI Key | UBYCAYQBVIHEER-UHFFFAOYSA-N |

| SMILES | COC(=O)C1=C(C=C(C=C1)C(F)(F)F)S(=O)(=O)C |

| Canonical SMILES | COC(=O)C1=C(C=C(C=C1)C(F)(F)F)S(=O)(=O)C |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

Methyl 2-methanesulfonyl-4-(trifluoromethyl)benzoate belongs to the class of benzoate esters, where the benzene ring is substituted at the 2-position with a methanesulfonyl group and at the 4-position with a trifluoromethyl group. The ester functional group (-COOCH₃) at the 1-position completes the structure. The interplay between the electron-withdrawing sulfonyl and trifluoromethyl groups creates a highly polarized aromatic system, influencing its reactivity and physical properties.

Table 1: Key Chemical Properties

| Property | Value | Source |

|---|---|---|

| CAS No. | 227020-03-3 | |

| Molecular Formula | C₁₀H₉F₃O₄S | |

| Molecular Weight | 282.24 g/mol | |

| IUPAC Name | Methyl 2-methylsulfonyl-4-(trifluoromethyl)benzoate | |

| SMILES | COC(=O)C1=C(C=C(C=C1)C(F)(F)F)S(=O)(=O)C |

Crystallographic Insights

While direct crystallographic data for this compound is limited, studies on structurally analogous molecules, such as 2-methylsulfonyl-4-(trifluoromethyl)benzoic acid, reveal deviations in molecular geometry. For instance, the sulfur atom in the methylsulfonyl group of the benzoic acid derivative deviates by 0.185 Å from the benzene ring plane, while the methyl carbon exhibits a larger displacement (-1.394 Å) . These distortions suggest significant steric and electronic effects imposed by the sulfonyl group, which likely persist in the ester derivative.

Synthesis and Reaction Pathways

Synthetic Strategies

The synthesis of methyl 2-methanesulfonyl-4-(trifluoromethyl)benzoate typically proceeds through sequential functionalization of a benzoic acid precursor:

-

Trifluoromethylation: Introduction of the -CF₃ group via electrophilic substitution or cross-coupling reactions.

-

Sulfonylation: Installation of the methanesulfonyl group using reagents like methanesulfonyl chloride under basic conditions.

-

Esterification: Conversion of the carboxylic acid to the methyl ester using methanol in the presence of an acid catalyst.

Analytical Characterization

Spectroscopic Techniques

-

NMR Spectroscopy:

-

Mass Spectrometry: A molecular ion peak at m/z 282.24 confirms the molecular weight, with fragmentation patterns revealing losses of -OCH₃ (31 Da) and -SO₂CH₃ (95 Da).

Comparative Analysis with Structural Analogues

Table 2: Comparison with Related Compounds

The replacement of the sulfonyl group with a thioether (-S-) in the latter compound reduces polarity but increases lipophilicity, favoring applications in hydrophobic drug delivery .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume